(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(3-fluoro-4-methoxyphenyl)methanone
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Description
(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(3-fluoro-4-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C17H23FN2O4S and its molecular weight is 370.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Compounds
A significant application area is the synthesis of novel compounds with potential therapeutic effects. For example, the synthesis and evaluation of triazole analogues of piperazine have shown that these compounds exhibit antibacterial activity against various human pathogenic bacteria, indicating potential for further development as antimicrobial agents (Nagaraj, Srinivas, & Rao, 2018). Similarly, the design and synthesis of new β-carboline derivatives have demonstrated selective anti-HIV-2 activity, showcasing the therapeutic potential of such novel compounds (Ashok, Chander, Balzarini, Pannecouque, & Murugesan, 2015).
Biological Activity Exploration
Another key application is the exploration of biological activity. For instance, novel N-arylpiperazines containing an ethane-1,2-diyl connecting chain have been designed, synthesized, and evaluated for their in vitro antimycobacterial activity, demonstrating the importance of structural modification in enhancing antimicrobial properties (Goněc, Malík, Csöllei, Jampílek, Stolaříková, Solovič, Mikuš, Keltošová, Kollar, O'mahony, & Coffey, 2017). Similarly, compounds derived from visnaginone and khellinone were synthesized and evaluated for anti-inflammatory and analgesic activities, highlighting the potential for developing new therapeutic agents from novel heterocyclic compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Chemical Property Studies
Studies on the chemical properties of compounds with piperazine and methanone groups also form a crucial part of scientific research applications. For instance, the synthesis and antimicrobial activity of new pyridine derivatives have provided insights into the structural requirements for antimicrobial efficacy, further guiding the design of novel therapeutic agents (Patel, Agravat, & Shaikh, 2011).
Properties
IUPAC Name |
[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O4S/c1-24-16-3-2-13(12-15(16)18)17(21)20-8-6-19(7-9-20)14-4-10-25(22,23)11-5-14/h2-3,12,14H,4-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEUFNLMSOAGRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3CCS(=O)(=O)CC3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.